Hexanoic acid, 4-ethyl-
Overview
Description
Hexanoic acid, 4-ethyl-, also known as 2-ethylhexanoic acid (EHA), is a fatty acid commonly used in the production of plasticizers. It is a branched-chain compound that can undergo various metabolic processes in the human body, including beta-oxidation, which is a major catabolic pathway for this substance. The metabolism of EHA can lead to the formation of several compounds, some of which have been identified in human urine, indicating that EHA from environmental exposure can be metabolized and excreted by humans .
Synthesis Analysis
The synthesis of derivatives of hexanoic acid, 4-ethyl-, has been explored for various applications. For instance, asymmetric synthesis methods have been developed to produce chiral acids with high enantiomeric excess, which are valuable as intermediates in pharmaceuticals targeting neurodegenerative diseases. A key step in such synthesis is the asymmetric hydrogenation of hindered acrylic acid, catalyzed by a rhodium complex with a chiral ligand, yielding the desired chiral acid with up to 93% enantiomeric excess . Additionally, hexanoic acid derivatives have been synthesized as key chiral intermediates for statins like Mevinolin and Compactin, using regiospecific ring-opening reactions .
Molecular Structure Analysis
The molecular structure of hexanoic acid, 4-ethyl-, and its derivatives is crucial for their chemical properties and reactivity. The presence of a branched alkyl chain and a carboxylic acid group defines its fatty acid character and influences its solubility and reactivity. The chiral centers in the molecule are important for the synthesis of enantiomerically pure compounds, which are significant in the development of drugs with specific stereochemical requirements .
Chemical Reactions Analysis
Hexanoic acid, 4-ethyl-, can participate in various chemical reactions due to its carboxylic acid functionality. It has been used as a reusable organocatalyst and reaction medium for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This demonstrates the versatility of EHA as both a solvent and a catalyst, facilitating eco-friendly and efficient synthesis with good to excellent yields and a straightforward workup procedure. The reusability of EHA as a catalytic medium was confirmed, with no significant drop in activity observed after multiple uses .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexanoic acid, 4-ethyl-, such as its boiling point, melting point, solubility, and acidity, are influenced by its molecular structure. As a fatty acid, it is relatively hydrophobic but can form salts and esters due to its acidic nature. These properties are important for its applications in industry and its behavior in biological systems. The metabolic products of EHA, identified in human urine, suggest that it is well-absorbed and metabolized in the body, with specific oxidation products being indicative of its metabolic pathways .
Scientific Research Applications
Plant Growth Regulation
Hexanoic acid derivatives, like hexanoic acid 2-(diethylamino)ethyl ester (DA-6), have been synthesized and studied for their applications as plant growth regulators. The synthesis process using cation resin as a catalyst has been optimized, with DA-6 showing promise in promoting vegetable growth and increasing agricultural output (Zhao Qing-lan, 2007).
Catalysis and Chemical Synthesis
Biosynthetic Pathways
Research into the biosynthetic production of hexanoic acid has been conducted. For instance, a biosynthetic pathway for hexanoic acid production was constructed in yeast, Kluyveromyces marxianus, using a combination of genes from bacteria and yeast. This has implications for the production of hexanoic acid as a precursor for fine chemistry (Yuna Cheon et al., 2014).
Fuel Additives
Hexanoic acid derivatives have also been evaluated as potential additives for diesel fuel. The study of glycerol derivatives, synthesized from hexanoic acid, showed promising results in reducing emissions in diesel engines (Elena-Emilia Oprescu et al., 2014).
Analytical Chemistry
In analytical chemistry, hexanoic acid derivatives are analyzed for various applications. For example, gas chromatography-mass spectrometry (GC-MS) was used to analyze reaction liquids containing 2-acetyl-hexanoic acid ethyl ester, an important derivative of hexanoic acid used in anesthetics, spice, and medicine (W. Ming, 2007).
properties
IUPAC Name |
4-ethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXVWHRKCNYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212200 | |
Record name | Hexanoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylhexanoic acid | |
CAS RN |
6299-66-7 | |
Record name | 4-Ethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC44869 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ETHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.